![molecular formula C19H16N6O4 B2414529 N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide CAS No. 2034504-04-4](/img/structure/B2414529.png)
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a synthetic molecule, drawing interest due to its potential applications in various fields. It is a complex organic molecule combining pyrimidine and quinazoline moieties, which are notable for their biological and chemical reactivity.
準備方法
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step organic synthesis process. Starting materials often include derivatives of pyrimidine and quinazoline. Key steps may involve:
Formation of intermediate compounds through nucleophilic substitution.
Cyclization reactions to form the pyrimidine and quinazoline rings.
Amide coupling reactions to form the final product.
Specific reaction conditions, such as temperature, solvents, and catalysts, can vary but typically involve controlled environments to ensure the purity and yield of the product.
Industrial Production Methods
Industrial production would likely involve similar steps but on a larger scale. Techniques such as continuous flow chemistry could be employed to increase efficiency and scalability. Purification methods such as recrystallization, chromatography, or distillation would be essential to obtain high-purity compounds.
化学反応の分析
Types of Reactions
The compound undergoes various reactions, including:
Oxidation: Can be oxidized at the pyrimidine and quinazoline rings.
Reduction: Reduction may occur at carbonyl groups.
Substitution: Nucleophilic substitution reactions on the pyrimidine and quinazoline rings.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), ethanol, and acetone are commonly used.
Major Products
The major products formed depend on the nature of the reactions, but typically involve derivatives with modified functional groups, enhancing the molecule's properties or reactivity.
科学的研究の応用
Chemistry
In chemistry, the compound serves as a precursor for synthesizing more complex molecules and as a reagent in organic reactions.
Biology
Biologically, it exhibits activity against certain enzymes or receptors, making it a potential candidate for drug development.
Medicine
In medicine, its unique structure could be harnessed for therapeutic purposes, particularly in targeting specific cellular pathways or diseases.
Industry
Industrially, it may be used in developing new materials or as a catalyst in certain chemical processes.
作用機序
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. This interaction often involves binding to the active site, inhibiting or activating the target, which then influences the biological pathway involved.
類似化合物との比較
Unique Features
Compared to other compounds with similar structures, this molecule stands out due to its dual pyrimidine-quinazoline structure, providing unique reactivity and biological activity.
List of Similar Compounds
Pyrimidine derivatives
Quinazoline derivatives
Amino acid-derived amides
This combination of properties opens up diverse applications and makes the compound a significant subject of research and development.
There you go! Let me know how to make it better.
特性
IUPAC Name |
N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-2-(4-oxoquinazolin-3-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O4/c26-15(10-24-11-22-14-6-2-1-4-12(14)17(24)27)20-8-9-25-18(28)13-5-3-7-21-16(13)23-19(25)29/h1-7,11H,8-10H2,(H,20,26)(H,21,23,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWBABLADFFMKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NCCN3C(=O)C4=C(NC3=O)N=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
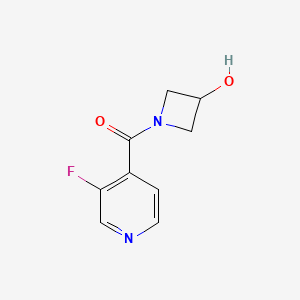
![2-(benzylthio)-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide](/img/structure/B2414449.png)

![5-(5-{[(4-Methylbenzyl)thio]methyl}-2-furyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2414451.png)
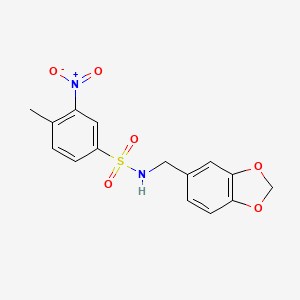
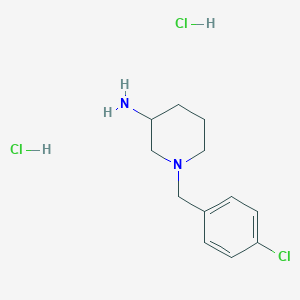
![4-{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2414458.png)
![(E)-2-[3-methoxy-4-[(4-methoxyphenyl)methoxy]phenyl]-N-(4-methylphenyl)ethenesulfonamide](/img/structure/B2414459.png)
![2-fluoro-N-(4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}phenyl)pyridine-4-carboxamide](/img/structure/B2414460.png)
![Methyl 2-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamido)benzoate](/img/structure/B2414461.png)
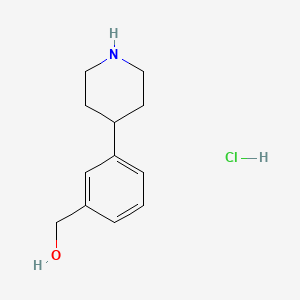
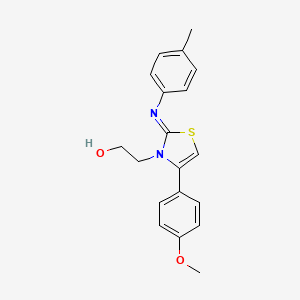
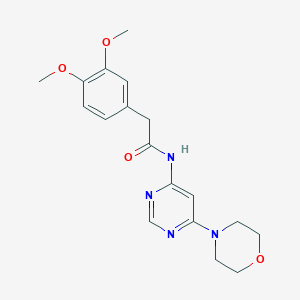
![3-(7-ethoxy-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2414469.png)
